molecular formula C10H13NO B8757016 2-(Isopropylamino)benzaldehyde

2-(Isopropylamino)benzaldehyde

Cat. No. B8757016
M. Wt: 163.22 g/mol
InChI Key: VEENASAWEHHFHV-UHFFFAOYSA-N
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Patent
US07728006B2

Procedure details

2,2-Dimethyl-[1,3]dioxane-4,6-dione, commonly Meldrum's acid, (166.9 g, 1.16 mol) was added to a stirred solution of 2-isopropylaminobenzaldehyde (105 g, 0.64 mol), acetic acid (73.6 mL, 1.29 mol) and ethylenediamine (43.0 mL, 0.64 mol) in methanol (1 L) at 0° C. The reaction mixture was stirred for 1 h at 0° C. and then at room temperature overnight. The resulting suspension was filtered and the solid washed with methanol and collected to yield the title intermediate, 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (146 g, 98%) as an off-white solid. 1H NMR (CDCl3; 300 MHz): 1.72 (d, 6H, CH(CH3)2), 5.50 (bs, 1H, CH(CH3)2), 7.44 (t, 1H, ArH), 7.75-7.77 (m, 2H, ArH), 7.82 (d, 1H, ArH), 8.89 (s, 1H, CH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
166.9 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
73.6 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])O1.[CH:11]([NH:14][C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1[CH:17]=O)([CH3:13])[CH3:12].C(O)(=O)C.C(N)CN>CO>[CH:11]([N:14]1[C:15]2[C:16](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[C:5]([C:6]([OH:7])=[O:8])[C:4]1=[O:9])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
166.9 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
105 g
Type
reactant
Smiles
C(C)(C)NC1=C(C=O)C=CC=C1
Name
Quantity
73.6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
43 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solid washed with methanol
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)N1C(C(=CC2=CC=CC=C12)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 146 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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